molecular formula C6H9NO2 B3051092 1-Methylpiperidine-2,3-dione CAS No. 30932-82-2

1-Methylpiperidine-2,3-dione

Cat. No.: B3051092
CAS No.: 30932-82-2
M. Wt: 127.14 g/mol
InChI Key: NNDFUMFEKPCADK-UHFFFAOYSA-N
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Description

1-Methylpiperidine-2,3-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a piperidine ring substituted with a methyl group and two keto groups at positions 2 and 3. The compound is used in various chemical and pharmaceutical applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,3-dione can be synthesized through the oxidation of 3-hydroxy-1-methylpiperidin-2-one. The reaction involves the use of Jones reagent (a mixture of chromium trioxide and sulfuric acid in acetone) at room temperature. The process includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The methyl group and keto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Jones reagent (chromium trioxide and sulfuric acid in acetone).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-Methylpiperidine-2,3-dione is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-methylpiperidine-2,3-dione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The keto groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to changes in their conformation and function. This interaction can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar ring structure but without the keto groups.

    Pyrrolidine: A five-membered ring analog with similar reactivity.

    Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.

Uniqueness: 1-Methylpiperidine-2,3-dione is unique due to the presence of both a methyl group and two keto groups on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-methylpiperidine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-4-2-3-5(8)6(7)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDFUMFEKPCADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506265
Record name 1-Methylpiperidine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30932-82-2
Record name 1-Methylpiperidine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-1-methylpiperidin-2-one (1 g, 7.59 mmol) in acetone (50 mL) was added Jones-reagent (2 mL) dropwise at room temperature. The resulting solution was stirred for 10 min at room temperature. The solid material was removed by filtration. The filtrate was concentrated in vacuo at 30-40° C. The residue was dissolved in DCM (50 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford the title compound (220 mg, 11%) which was used in next step immediately without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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